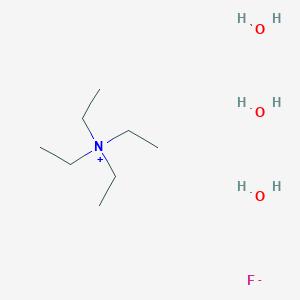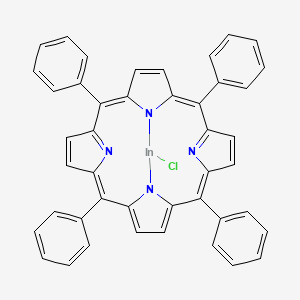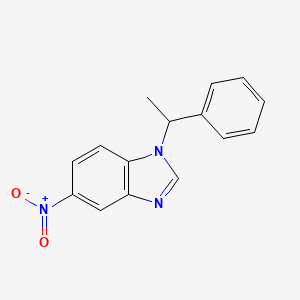
Benzyloxycarbonyl isothiocyanate
Vue d'ensemble
Description
Benzyloxycarbonyl isothiocyanate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in the preparation of thioureas and other nitrogen-containing compounds. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzyloxycarbonyl moiety, making it a valuable intermediate in various chemical reactions.
Mécanisme D'action
Target of Action
Isothiocyanates (ITCs), such as Benzyloxycarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They have been shown to inhibit the growth of various human cancer cell lines . In addition, ITCs have been found to modulate a large number of cancer-related targets or pathways .
Mode of Action
ITCs interact with their targets and cause a variety of changes. For instance, they have been found to induce autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of ITCs . This autophagy induction is mediated by the endoplasmic reticulum stress response . Furthermore, ITCs have been found to decrease Akt phosphorylation, a key player in cell survival and growth .
Biochemical Pathways
ITCs affect several biochemical pathways. They inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various pathways contribute to their chemopreventive potential .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs in the body.
Result of Action
The result of the action of ITCs is the inhibition of tumor cell growth. For instance, ITCs have been found to dose-dependently inhibit the growth of different human lung cancer cell lines . They also induce protective autophagy in these cells .
Action Environment
The action of ITCs can be influenced by environmental factors. For example, the formation of ITCs from glucosinolates can depend on physiological conditions such as pH and the presence of certain cofactors . Furthermore, the reactivity of the isothiocyanate moiety and the role of the side chain during reactions with reactive oxygen species can be influenced by the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyloxycarbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of benzyloxycarbonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyloxycarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas, a reaction commonly used in organic synthesis.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions:
Amines: Used in the synthesis of thioureas.
Bases: Such as sodium hydroxide, to facilitate the reaction.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products Formed:
Thioureas: Formed through the reaction with amines.
Isocyanates: Can be converted to isocyanates under specific conditions.
Applications De Recherche Scientifique
Benzyloxycarbonyl isothiocyanate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.
Ethoxycarbonyl Isothiocyanate: Similar in structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: Benzyloxycarbonyl isothiocyanate is unique due to its specific reactivity and the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of thioureas and other nitrogen-containing compounds .
Propriétés
IUPAC Name |
benzyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBAQHNOPTJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)






